molecular formula C14H20N6OS B7572051 N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide

Cat. No. B7572051
M. Wt: 320.42 g/mol
InChI Key: XHUAHAGGGFHOQZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide involves the inhibition of cyclooxygenase-2 (COX-2) and the suppression of prostaglandin E2 (PGE2) production, which are key mediators of inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, it has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. Additionally, its antitumor activity makes it a promising candidate for cancer research. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of this compound could improve its efficacy and bioavailability in vivo.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 4-(1,3-thiazol-2-yl)piperazine in the presence of coupling reagents such as EDCI and HOBt. The resulting intermediate is then treated with N,N-dimethylacetamide dimethyl acetal to obtain the final product.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to possess significant antitumor activity, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c1-10-13(11(2)18-17-10)16-12(21)9-19-4-6-20(7-5-19)14-15-3-8-22-14/h3,8H,4-7,9H2,1-2H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAHAGGGFHOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CN2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide

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